molecular formula C12H14N2 B071996 1-Benzyl-3,5-dimethyl-1H-pyrazole CAS No. 1134-81-2

1-Benzyl-3,5-dimethyl-1H-pyrazole

Cat. No.: B071996
CAS No.: 1134-81-2
M. Wt: 186.25 g/mol
InChI Key: DDCXNXMLCDHLEU-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-dimethyl-1H-pyrazole is a heterocyclic compound with the molecular formula C12H14N2 It is characterized by a pyrazole ring substituted with a benzyl group at the first position and methyl groups at the third and fifth positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,5-dimethyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the condensation of substituted aromatic aldehydes with hydrazine derivatives followed by cyclization can yield pyrazole derivatives . Another method involves the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . These reactions typically require mild conditions and offer good yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .

Comparison with Similar Compounds

  • 1-Benzyl-3,5-diphenyl-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole
  • 1-Phenyl-3,5-dimethyl-1H-pyrazole

Comparison: 1-Benzyl-3,5-dimethyl-1H-pyrazole is unique due to the presence of both benzyl and methyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

1-benzyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-10-8-11(2)14(13-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCXNXMLCDHLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345326
Record name 1-Benzyl-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134-81-2
Record name 1-Benzyl-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 2,4-pentanedione (5.09 g, 50.8 mmol) and benzylhydrazine dihydrochloride (10.91 g, 55.9 mmol) in acetic acid (40 mL). Slowly add triethylamine (15.6 mL, 0.112 mol) and stir the mixture for 18 hr. Concentrate the solution then dilute the residue with saturated aqueous sodium bicarbonate and extract 3 times with ethyl acetate. Dry (sodium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 40:60 hexanes:ethyl acetate), to give 1-benzyl-3,5-dimethyl-1H-pyrazole as a yellow oil (8.703 g, 92%).
Quantity
5.09 g
Type
reactant
Reaction Step One
Name
benzylhydrazine dihydrochloride
Quantity
10.91 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do these pyrazole derivatives exert their cytotoxic effects on TNBC cells?

A1: Research suggests that certain derivatives of 1-benzyl-3,5-dimethyl-1H-pyrazole, specifically those incorporating naphthalene, p-chlorobenzene, o-phenol, and toluene, exhibit promising cytotoxic activity against MDA-MB-231 cells, a model for TNBC []. These compounds appear to induce distinct morphological changes in the cells, indicative of apoptosis (programmed cell death) []. While the exact mechanism remains under investigation, molecular docking studies suggest that some derivatives, like (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one, exhibit strong binding affinity for the active site of AKT2 []. AKT2, a protein kinase involved in cell survival and proliferation, is often overexpressed in TNBC, making it an attractive therapeutic target. Further research is needed to confirm if direct AKT2 inhibition is the primary mechanism of action for these compounds.

Q2: What are the structural characteristics of these promising pyrazole derivatives?

A2: The core structure consists of a this compound scaffold. The study focused on modifying this scaffold by adding various substituents at the 4th position of the pyrazole ring via Claisen-Schmidt condensation reactions []. For instance, compound (E)-3-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)prop-2-en-1-one, a potent derivative, features a (E)-1-(4-chlorophenyl)prop-2-en-1-one group attached to the core structure []. Characterization of these compounds involved techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), providing detailed insights into their structures [].

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